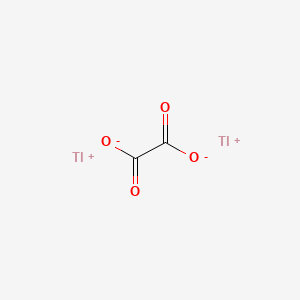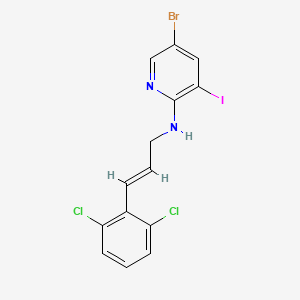
5-Bromo-N-(3-(2,6-dichlorophenyl)allyl)-3-iodopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is a complex organic compound that features a pyridine ring substituted with bromine, iodine, and a propenyl group attached to a dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the pyridine ring through electrophilic substitution reactions.
Final Assembly: The dichlorophenyl moiety is attached through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyridine: Similar in structure but lacks the propenyl and dichlorophenyl groups.
3-Iodo-2-pyridinamine: Lacks the bromine and propenyl groups.
N-[(E)-3-(2,6-Dichlorophenyl)-2-propenyl]-2-pyridinamine: Lacks the bromine and iodine atoms.
Uniqueness
5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10BrCl2IN2 |
|---|---|
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine |
InChI |
InChI=1S/C14H10BrCl2IN2/c15-9-7-13(18)14(20-8-9)19-6-2-3-10-11(16)4-1-5-12(10)17/h1-5,7-8H,6H2,(H,19,20)/b3-2+ |
Clave InChI |
XIEBZLOZRSDTSX-NSCUHMNNSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=C/CNC2=C(C=C(C=N2)Br)I)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=CCNC2=C(C=C(C=N2)Br)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


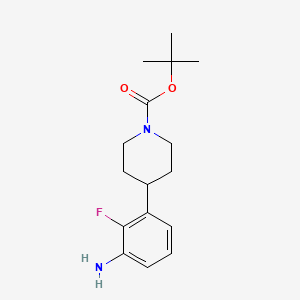
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
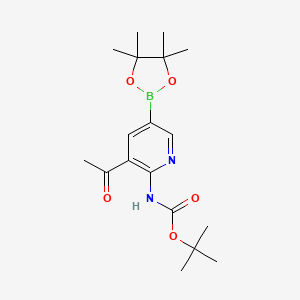
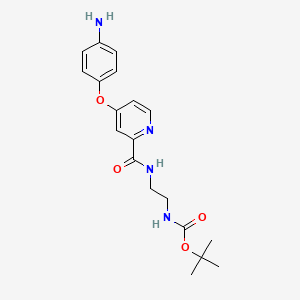
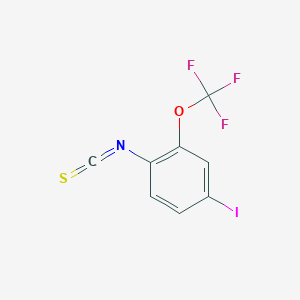
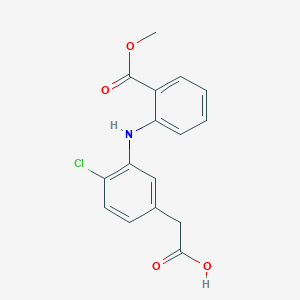
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
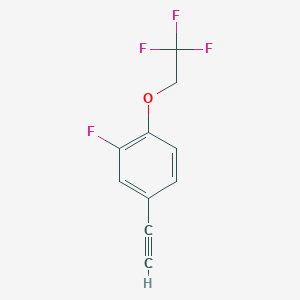
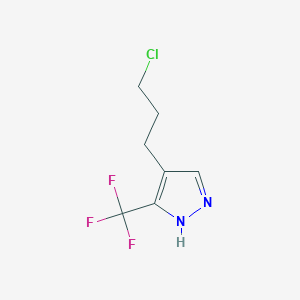
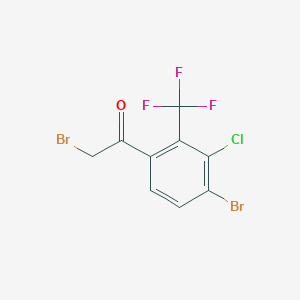
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
